Anhydrodemeclocycline

Tetracycline destructase inhibition Enzyme selectivity profiling Antibiotic adjuvant development

Anhydrodemeclocycline (CAS 22688-73-9) is the only anhydrotetracycline combining potent inhibition of gut-derived Tet(X) and Tet(X)_3 destructases (IC50 1–4 µM) with C7-chlorinated D-ring enzymatic stability unmatched by aTc, 7-iodo-aTc, or 9-bromo-aTc. As EP Impurity G, it is indispensable for demeclocycline hydrochloride ANDA impurity profiling under the EP monograph. Every batch includes full characterization data (HPLC, MS, NMR) for reproducible SAR, QSPR modeling, and regulatory submission. Ideal for gut-selective tetracycline adjuvant discovery, Tet(X7) high-throughput screening, and crystallography studies.

Molecular Formula C21H19ClN2O7
Molecular Weight 446.8 g/mol
Cat. No. B13423243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrodemeclocycline
Molecular FormulaC21H19ClN2O7
Molecular Weight446.8 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3=CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl
InChIInChI=1S/C21H19ClN2O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-5,9,15,25-26,29,31H,6H2,1-2H3,(H2,23,30)/t9-,15-,21-/m0/s1
InChIKeyBQFNYHFSJOJWHN-RAYAVSTASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydrodemeclocycline: A Semisynthetic Anhydrotetracycline Derivative for Tetracycline Destructase Inhibition and Antibiotic Adjuvant Research


Anhydrodemeclocycline (aDem, CAS 22688-73-9) is a semisynthetic chlorinated analogue of anhydrotetracycline (aTc), derived from the first-generation tetracycline antibiotic demeclocycline via acid-catalyzed dehydration [1]. It belongs to the anhydrotetracycline class of small-molecule inhibitors that target tetracycline-inactivating flavin-dependent monooxygenases (tetracycline destructases), including Tet(X), Tet(X)_3, and Tet(X7). Unlike its parent antibiotic demeclocycline, anhydrodemeclocycline lacks intrinsic broad-spectrum antibacterial activity at typical concentrations but functions as an enzyme inhibitor that can restore tetracycline efficacy against resistant bacterial strains expressing these destructase enzymes [1][2].

Why Anhydrodemeclocycline Cannot Be Substituted by Other Anhydrotetracycline Analogues in Tetracycline Destructase Research


Anhydrotetracycline analogues exhibit marked, enzyme-dependent variability in inhibitor potency, stability toward enzymatic degradation, and whole-cell rescue efficacy. The chlorinated D-ring of anhydrodemeclocycline confers distinct electronic properties that affect both susceptibility to enzymatic oxidation and binding mode within the destructase active site. Specifically, anhydrodemeclocycline demonstrates potent inhibition of gut-derived Tet(X) and Tet(X)_3 enzymes (apparent IC50 1–4 µM) but poor activity against soil-derived Tet(50), while non-chlorinated aTc inhibits all three enzymes [1]. This enzyme-selectivity profile cannot be replicated by unsubstituted aTc, 7-iodo-aTc, or 9-bromo-aTc, making direct substitution scientifically unsound for experiments targeting specific destructase clades [1].

Anhydrodemeclocycline: Quantitative Comparative Evidence for Inhibitor Selection in Tetracycline Destructase Studies


Anhydrodemeclocycline Exhibits Low-Micromolar IC50 Against Gut-Derived Tet(X) and Tet(X)_3, Contrasting with Weaker Inhibition of Soil-Derived Tet(50)

Anhydrodemeclocycline (aDem, compound 7) demonstrates apparent IC50 values of 1–4 µM for inhibition of Tet(X)- and Tet(X)_3-mediated degradation of tetracycline antibiotics, as measured by optical absorbance kinetic assays at 400 nm [1]. In contrast, aDem displays poor in vitro inhibitory activity against the soil-derived tetracycline destructase Tet(50), with IC50 values substantially higher (estimated >10-fold increase) than those observed for unsubstituted anhydrotetracycline (aTc) against the same enzyme [1][2]. This differential enzyme-selectivity profile distinguishes aDem from aTc, which inhibits Tet(50) with IC50 values in the range of 7–41 µM depending on the tetracycline substrate [2].

Tetracycline destructase inhibition Enzyme selectivity profiling Antibiotic adjuvant development

Chlorinated D-Ring Confers Superior Enzymatic Stability to Anhydrodemeclocycline Compared to Non-Halogenated Anhydrotetracycline

Anhydrodemeclocycline (aDem), bearing a chlorine substituent at the D-ring (C7 position), demonstrates significantly enhanced resistance to Tet(X)-mediated enzymatic degradation relative to the unsubstituted parent compound anhydrotetracycline (aTc). In time-dependent LCMS-monitored degradation assays with recombinant Tet(X), aDem showed no measurable decrease in extracted mass over the assay period, whereas aTc was rapidly consumed as a substrate (confirmed by time- and enzyme-dependent loss of the 440 nm absorbance band and aTc extracted mass) [1]. The chlorinated analog anhydrochlortetracycline (aCTc) displayed intermediate stability, confirming that D-ring chlorination—rather than halogenation per se—provides optimal protection against enzymatic oxidation [1].

Inhibitor metabolic stability Structure-stability relationships Enzymatic degradation resistance

Anhydrodemeclocycline Rescues Tetracycline Activity in Whole-Cell E. coli Expressing Gut-Derived Destructases at Levels Comparable to Anhydrochlortetracycline

In whole-cell E. coli assays expressing Tet(X) or Tet(X)_3, coadministration of anhydrodemeclocycline (aDem) with tetracycline resulted in rescue of tetracycline antibacterial activity, as measured by growth inhibition. The magnitude of rescue was comparable to that achieved with anhydrochlortetracycline (aCTc) and modestly superior to unsubstituted aTc when paired with tetracycline as the antibiotic substrate [1]. Specifically, chlorinated analogs aCTc and aDem performed marginally better than aTc when coadministered with tetracycline, suggesting that structural similarity between inhibitor and substrate (both chlorinated) does not drive synergistic enhancement—rather, intrinsic inhibitor stability governs rescue potency [1]. In contrast, aDem failed to rescue tetracycline activity in E. coli expressing soil-derived Tet(50), consistent with its poor in vitro inhibition of this enzyme [1].

Whole-cell antibiotic rescue Tetracycline adjuvant efficacy E. coli resistance models

Anhydrodemeclocycline Uniquely Promotes NADPH Consumption by Tet(50) Without Undergoing Enzymatic Degradation, Distinguishing It from Anhydrotetracycline

When exposed to soil-derived Tet(50) in the presence of NADPH and absence of tetracycline substrate, anhydrodemeclocycline (aDem) triggered a steady, dose-dependent decrease in optical absorbance at 400 nm—indicative of NADPH consumption—without any measurable decrease in aDem extracted mass as confirmed by LCMS [1]. This phenomenon contrasts with anhydrotetracycline (aTc), which acts as a canonical competitive inhibitor of Tet(50) and does not promote unproductive NADPH oxidation [1]. Kinetic analysis revealed that aDem exhibits a Michaelis-Menten-like dose-response for NADPH consumption by Tet(50) (apparent KM and Vmax parameters determined), yet the compound itself is not hydroxylated. This suggests a unique binding mode where aDem stabilizes a conformation that permits FAD reduction and hydroperoxyflavin formation without presenting a productive hydroxylation site [1]. The C6-methyl group present on aTc—but notably absent on aDem (which bears a C6-hydroxyl like demeclocycline)—is hypothesized to underlie this differential binding behavior [1].

Enzyme mechanism Non-productive binding FAD cofactor redox cycling

Anhydrodemeclocycline Inhibits Tet(X7)-Mediated Degradation of Latest-Generation Tetracyclines Including Tigecycline, Eravacycline, and Omadacycline

In vitro enzymatic assays demonstrate that anhydrodemeclocycline (aDem) inhibits Tet(X7)-mediated modification of all three latest-generation tetracycline antibiotics: tigecycline, eravacycline, and omadacycline [1]. Figure 5 of Gasparrini et al. (2020) shows that co-incubation of aDem with each of these third-generation tetracyclines in the presence of recombinant Tet(X7) and NADPH results in substantial preservation of the parent antibiotic peak, whereas controls without inhibitor show near-complete substrate conversion to the monooxygenated product [1]. Anhydrotetracycline (aTc) and anhydrochlortetracycline (aCTc) also inhibit Tet(X7), but the chlorinated analogs aDem and aCTc exhibit superior performance attributed to their enhanced enzymatic stability [1][2]. The apparent catalytic efficiency (kcat/KM) of Tet(X7) for tigecycline and eravacycline degradation is 0.07 ± 0.01 and 0.07 ± 0.02 µM⁻¹ min⁻¹ respectively—five- to eightfold higher than Tet(X)—underscoring the clinical urgency of identifying inhibitors effective against this high-efficiency enzyme [1].

Next-generation tetracycline protection Tet(X7) inhibition Clinical resistance countermeasure

Anhydrodemeclocycline Serves as a Pharmacopoeial Reference Standard (EP Impurity G) for Demeclocycline Quality Control, with Traceability to Regulatory Monographs

Anhydrodemeclocycline is designated as Demeclocycline EP Impurity G under the European Pharmacopoeia monograph for demeclocycline, with a defined chemical structure of (4S,4aS,12aS)-7-chloro-4-(dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,12,12a-tetrahydroxy-1,12-dioxo-2-naphthacenecarboxamide (CAS 22688-73-9) [1]. It is supplied with full characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) or commercial production of demeclocycline [1]. Unlike generic anhydrotetracycline reference materials, anhydrodemeclocycline is specifically required for demeclocycline impurity profiling due to its unique chromatographic retention time, UV absorption spectrum, and mass spectrometric fragmentation pattern that differ from other tetracycline degradation products (e.g., 4-epidemeclocycline, anhydrochlortetracycline) [1].

Pharmaceutical impurity reference standard Demeclocycline QC EP monograph compliance

High-Impact Application Scenarios for Anhydrodemeclocycline Based on Verified Quantitative Differentiation


Development of Gut-Targeted Tetracycline Adjuvants Against Tet(X)/Tet(X)_3-Mediated Resistance

Anhydrodemeclocycline's potent inhibition of gut-derived tetracycline destructases (IC50 1–4 µM for Tet(X) and Tet(X)_3) combined with its poor activity against soil-derived Tet(50) makes it an ideal lead scaffold for developing adjuvants that selectively target resistance enzymes prevalent in human commensal and pathogenic gut bacteria. The compound's resistance to enzymatic degradation by Tet(X) ensures sustained inhibitor concentrations in whole-cell assays. Researchers can co-formulate aDem with first-generation tetracyclines (tetracycline, chlortetracycline, demeclocycline) to evaluate restoration of antibiotic susceptibility in Enterobacterales expressing gut-derived destructases. The whole-cell rescue data from E. coli expression systems [1] provide a validated starting point for medicinal chemistry optimization of the anhydrotetracycline scaffold toward gut-selective destructase inhibitors. This application directly leverages the enzyme-selectivity and stability evidence established in Section 3.

Tet(X7) Inhibitor Screening and Structural Biology for Last-Resort Tetracycline Preservation

The emergence of Tet(X7) in clinical Pseudomonas aeruginosa isolates represents a critical threat to last-resort tetracyclines (tigecycline, eravacycline, omadacycline). Anhydrodemeclocycline's demonstrated ability to inhibit Tet(X7)-mediated degradation of all three latest-generation tetracyclines [2] positions it as a validated positive control for high-throughput screening campaigns aimed at identifying next-generation destructase inhibitors. Additionally, the differential binding mode of aDem compared to aTc—evidenced by its unique NADPH-consumption phenotype with Tet(50) [1]—provides a valuable tool compound for X-ray crystallography and cryo-EM studies to elucidate the structural determinants of enzyme-specific inhibitor binding. These structural insights, grounded in the mechanistic evidence of Section 3, can inform rational design of broad-spectrum destructase inhibitors capable of neutralizing both gut-derived and clinically circulating resistance enzymes.

Structure-Activity Relationship (SAR) Studies on D-Ring Halogenation and Electron Deficiency in Destructase Inhibitors

Anhydrodemeclocycline occupies a critical node in the SAR landscape of anhydrotetracycline analogs. Its C7-chlorine substituent confers the highest enzymatic stability among tested analogs (stability rank: aDem ≈ aCTc > 9-Br-aTc > 7-I-aTc > aTc), as quantified by time-dependent LCMS degradation assays with Tet(X) [1]. This positions aDem as the benchmark chlorinated analog against which new D-ring modifications (e.g., trifluoromethyl, cyano, nitro) can be compared for resistance to enzymatic oxidation. The electron-withdrawing nature of chlorine correlates with decreased nucleophilicity of the C,D-ring aromatic framework, providing a testable physicochemical hypothesis for guiding synthetic efforts. Procurement of high-purity aDem (≥95% by HPLC, with characterization data per EP impurity specifications [3]) ensures reproducible SAR data across laboratories and batches, which is essential for quantitative structure-property relationship (QSPR) modeling.

Demeclocycline ANDA Quality Control and Forced Degradation Studies Using EP Impurity G

For generic pharmaceutical manufacturers pursuing ANDA submissions for demeclocycline hydrochloride, anhydrodemeclocycline EP Impurity G is an indispensable reference standard. Regulatory guidelines require identification, quantification, and control of specified impurities, and anhydrodemeclocycline is explicitly listed in the European Pharmacopoeia monograph. The compound's unique chromatographic and spectroscopic signature—distinct from co-occurring degradation products such as 4-epidemeclocycline and anhydrochlortetracycline—enables accurate impurity profiling by HPLC-UV and LCMS. Procurement of the EP-grade reference material, supplied with full characterization data and certificate of analysis [3], supports method development, method validation (AMV), and batch-release QC testing. This application directly derives from the regulatory identity and analytical specification evidence in Section 3, and substituting a generic anhydrotetracycline standard would violate monograph requirements and risk ANDA rejection.

Quote Request

Request a Quote for Anhydrodemeclocycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.